molecular formula C12H20O B6295008 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane CAS No. 2387607-45-4

1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane

Cat. No.: B6295008
CAS No.: 2387607-45-4
M. Wt: 180.29 g/mol
InChI Key: HHYGBFILPZILCI-ONEGZZNKSA-N
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Description

1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[222]octane is an organic compound with the molecular formula C12H20O It is characterized by a bicyclo[222]octane core structure with a methoxy group and a prop-1-enyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available precursors.

    Alkene Formation: The prop-1-enyl group is introduced via an elimination reaction, often using a base such as potassium tert-butoxide to generate the double bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Halides, amines

Scientific Research Applications

1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-methylbicyclo[2.2.2]octane
  • 1-Methoxy-4-ethylbicyclo[2.2.2]octane
  • 1-Methoxy-4-isopropylbicyclo[2.2.2]octane

Uniqueness

1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-4-11-5-8-12(13-2,9-6-11)10-7-11/h3-4H,5-10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYGBFILPZILCI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC12CCC(CC1)(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C12CCC(CC1)(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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